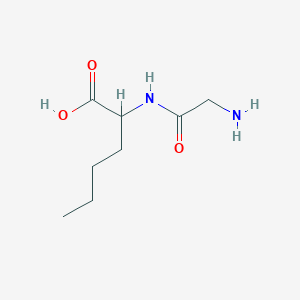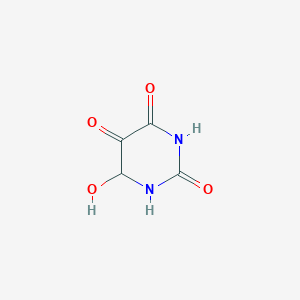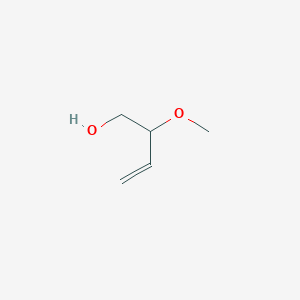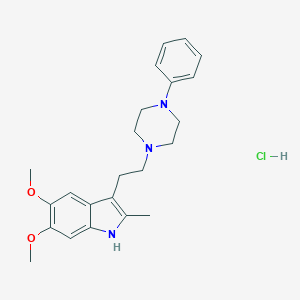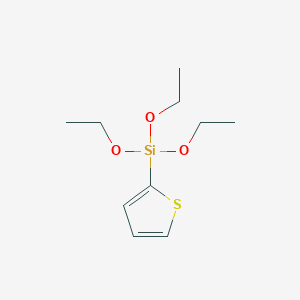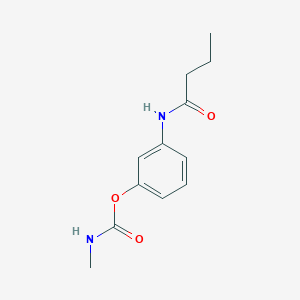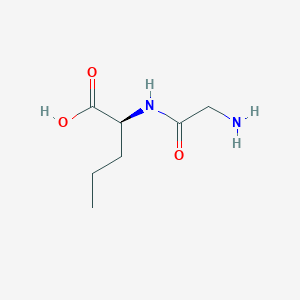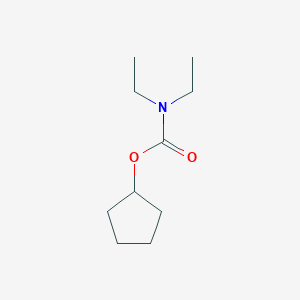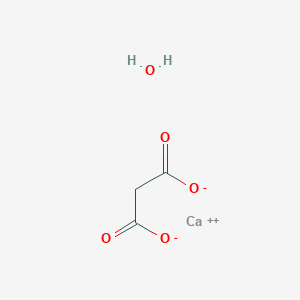![molecular formula C8H14O3 B101883 2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran CAS No. 19070-63-4](/img/structure/B101883.png)
2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives often involves nucleophilic substitution reactions of 2,3-epoxy alcohols, which can be prepared via Sharpless asymmetric epoxidation chemistry. A Payne rearrangement can control regioselectivity in the ring-opening of these epoxy alcohols to yield diastereomerically and/or enantiomerically pure disubstituted tetrahydrofuran rings . Additionally, multienzymatic stereoselective cascade processes have been exploited to synthesize 2-methyl-3-substituted tetrahydrofuran precursors, which are key to several biologically active products . Advances in total synthesis of natural products featuring a 2,3,5-trisubstituted tetrahydrofuran core structure also highlight the importance of catalysis and cascade chemistry in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is characterized by the presence of a five-membered ring with one oxygen atom. The stereochemistry of the substituents on the THF ring is crucial for the biological activity of the compound. For example, the identification of diastereomers in degradation products of 3-hydroxy-5,6-epoxy-β-ionol and their enantiodifferentiation is important for understanding the natural occurrence and synthesis of these compounds . X-ray crystallography has been used to determine the structure of complex tetrahydrofuran derivatives, such as 2,5-bis{(diethyl-3′-indolyl)methyl}furan .
Chemical Reactions Analysis
Tetrahydrofuran derivatives undergo various chemical reactions, including electrophilic cyclization, which can be used to synthesize 2,5-disubstituted tetrahydrofurans . The Kishner reduction of 2-furylhydrazone yields 2-methylene-2,3-dihydrofuran, which is highly reactive in carbonyl-ene reactions . The diastereoselective synthesis of tetrahydrofurans via the reaction of γ,δ-epoxycarbanions with aldehydes is another example of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrofuran derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), make them appealing for various applications. 2-MeTHF, derived from renewable resources, has low miscibility with water, a high boiling point, and remarkable stability, making it a promising alternative solvent for environmentally benign synthesis strategies . These properties are important for applications in syntheses involving organometallics, organocatalysis, and biotransformations, as well as for processing lignocellulosic materials .
Applications De Recherche Scientifique
Epoxy Compounds in Scientific Research
Epoxy compounds, characterized by the presence of an epoxide group, are pivotal in various scientific domains due to their versatile reactivity and application potential. While the specific compound "2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran" was not directly mentioned in the reviewed literature, the roles and applications of epoxy-related compounds provide valuable insights.
Chemical Synthesis and Modification Epoxy groups are essential in synthetic chemistry for creating complex molecular architectures. They undergo ring-opening reactions facilitating the synthesis of polymers, resins, and other materials with diverse applications ranging from materials science to biomedical engineering.
Biological and Environmental Impacts Research on compounds like 2-methylpropene and its metabolites, including epoxy derivatives, underscores the importance of understanding the metabolic fate and toxicity of epoxy-containing chemicals. Such studies are crucial for assessing environmental and health impacts, guiding safe handling practices, and informing regulatory policies (Cornet & Rogiers, 1997)[https://consensus.app/papers/metabolism-toxicity-2methylpropene-isobutenea-review-cornet/b0413e30cdbd55e2ae44f893a2d63258/?utm_source=chatgpt].
Sustainable Solvent Alternatives Investigations into bio-based solvents like 2-methyloxolane (2-MeOx) highlight the shift towards greener extraction methods for natural products, aligning with sustainability goals. These solvents offer environmentally friendly alternatives for industrial processes, potentially including applications where epoxy functionalities are relevant (Rapinel et al., 2020)[https://consensus.app/papers/2methyloxolane-2meox-lipophilic-solvent-substitute-rapinel/97101c935bfc5c31ab7405900563dbff/?utm_source=chatgpt].
Pharmacological and Therapeutic Research The study of DNA methyltransferase inhibitors, such as those involving epigenetic modifications, may not directly involve epoxy compounds but reflects the broader relevance of chemical modification in therapeutic research. These studies are critical for developing treatments for various diseases, including cancer, by modulating gene expression (Goffin & Eisenhauer, 2002)[https://consensus.app/papers/methyltransferase-inhibitorsstate-goffin/9cc012f6074a5cbe8212169091a212d1/?utm_source=chatgpt].
Advanced Materials and Coatings Epoxy polymers and composites are extensively researched for their anticorrosive properties, especially in challenging environments like marine conditions. This research area demonstrates the importance of epoxy functionalities in developing durable and resistant materials for industrial applications (Hsissou, 2021)[https://consensus.app/papers/review-polymers-composites-coatings-carbon-steel-nacl-hsissou/f57b3e5f9d8a578e85f0b308c353e007/?utm_source=chatgpt].
Propriétés
IUPAC Name |
2-(oxiran-2-ylmethoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBGDFGJZOTWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940634 | |
| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran | |
CAS RN |
19070-63-4 | |
| Record name | Tetrahydro-2-[(2-oxiranylmethoxy)methyl]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19070-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2,3-Epoxypropoxy)methyl)tetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019070634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19070-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,3-epoxypropoxy)methyl]tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




